molecular formula C10H12O B13035673 5-Methylisochroman

5-Methylisochroman

Cat. No.: B13035673
M. Wt: 148.20 g/mol
InChI Key: LKMBMMQMAVRFMP-UHFFFAOYSA-N
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Description

5-Methylisochroman is an organic compound belonging to the class of isochromans Isochromans are bicyclic structures consisting of a benzene ring fused to a tetrahydropyran ring The presence of a methyl group at the 5th position of the isochroman ring distinguishes this compound from other isochromans

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylisochroman can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-(2-hydroxyphenyl)ethanol with a suitable acid catalyst can lead to the formation of this compound. Another method involves the use of epoxides as aldehyde surrogates in the presence of hexafluoroisopropanol, which facilitates the Meinwald rearrangement and subsequent cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Methylisochroman undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isochroman ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-4-one, while reduction can produce 5-Methylisochromanol.

Scientific Research Applications

5-Methylisochroman has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methylisochroman involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 6-Hydroxy-3-methylisochroman-5-carboxylic acid
  • 8-Hydroxy-6-methoxy-3-methylisochroman-1-one
  • 6,8-Dihydroxy-3-methylisochroman-1-one

Comparison: 5-Methylisochroman is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities. For example, the presence of hydroxyl or methoxy groups in similar compounds can significantly influence their solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

5-methyl-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C10H12O/c1-8-3-2-4-9-7-11-6-5-10(8)9/h2-4H,5-7H2,1H3

InChI Key

LKMBMMQMAVRFMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCOCC2=CC=C1

Origin of Product

United States

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